Iberin

Catalog No.
S530292
CAS No.
505-44-2
M.F
C5H9NOS2
M. Wt
163.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iberin

CAS Number

505-44-2

Product Name

Iberin

IUPAC Name

1-isothiocyanato-3-methylsulfinylpropane

Molecular Formula

C5H9NOS2

Molecular Weight

163.3 g/mol

InChI

InChI=1S/C5H9NOS2/c1-9(7)4-2-3-6-5-8/h2-4H2,1H3

InChI Key

LELAOEBVZLPXAZ-UHFFFAOYSA-N

SMILES

CS(=O)CCCN=C=S

Solubility

Soluble in DMSO

Synonyms

1-Isothiocyanato-3-(methylsulfinyl)propane; 3-Methylsulfinylpropyl isothiocyanate; 3-Methylsulphinylpropylisothiocyanate; Iberin

Canonical SMILES

CS(=O)CCCN=C=S

Description

The exact mass of the compound Iberin is 163.0126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321801. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties:

Some studies suggest Iberin might possess antioxidant properties. A study published in the journal "Phytochemistry Letters" found that Iberin exhibited free radical scavenging activity in cell cultures []. This indicates Iberin's potential role in protecting cells from oxidative damage, which is linked to various chronic diseases. However, further research is needed to confirm these findings and understand the mechanisms behind Iberin's potential antioxidant effects.

Chemoprotective Effects:

Limited research suggests Iberin might have chemoprotective properties. A study published in "Food and Chemical Toxicology" investigated the effects of Iberin on colon cancer cells. The study found that Iberin exhibited some cytotoxicity (toxic to cells) against colon cancer cells []. However, more research is necessary to understand the potential of Iberin in cancer prevention and treatment.

Anti-inflammatory Effects:

Preliminary research suggests Iberin might have anti-inflammatory properties. A study published in "Fitoterapia" explored the effects of Iberin on inflammation in mice. The study found that Iberin administration reduced inflammatory markers in the mice []. However, further investigation is needed to confirm these findings and understand the mechanisms behind Iberin's potential anti-inflammatory effects.

Iberin is a naturally occurring isothiocyanate derived from the hydrolysis of glucosinolates found in cruciferous vegetables, particularly horseradish (Armoracia rusticana). It is chemically characterized by its structure, which includes a thiocyanate functional group. Iberin has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Its ability to induce phase II detoxification enzymes makes it a compound of interest in cancer prevention research.

  • Research suggests Iberin may activate certain enzymes that help protect cells from damage [].
  • It may also interfere with communication between some bacteria, potentially reducing their virulence [].
  • The specific mechanisms require further investigation [].
  • Research on Iberin is primarily focused on its potential health benefits, and data on its safety is limited.
  • As with any unfamiliar compound, caution is advised.
  • Iberin is likely safe in concentrations found in food, but concentrated forms should be handled with care according to laboratory safety protocols.

Please note:

  • This is a summary based on currently available scientific research.
  • Iberin research is ongoing, and new information may emerge in the future.
  • It is important to consult with qualified medical professionals before consuming concentrated forms of Iberin or other dietary supplements.

Iberin undergoes hydrolysis to form its active isothiocyanate form when exposed to myrosinase, an enzyme present in cruciferous vegetables. This reaction is crucial for its bioactivity. The stability of iberin can vary depending on the solvent; for instance, it is more unstable in water compared to methanol and ethanol at elevated temperatures . Additionally, iberin can react with various cellular components, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Iberin exhibits significant biological activities, particularly in cancer research. Studies have demonstrated that iberin can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including human glioblastoma and neuroblastoma cells . It induces G2 cell cycle arrest and promotes oxidative stress by reducing glutathione levels and enhancing reactive oxygen species production . Furthermore, iberin has been shown to activate antioxidant signaling pathways, such as the expression of heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1, which contribute to its protective effects against oxidative damage .

The synthesis of iberin typically involves the enzymatic hydrolysis of glucosinolates using myrosinase or through chemical synthesis methods. Recent studies have reported high-yield synthesis techniques that involve the use of specific solvents to optimize the stability and purity of iberin . The synthetic approach allows for the exploration of various derivatives and modifications to enhance its biological activity.

Iberin's applications are primarily in the fields of nutrition and pharmacology. Its role as a phase II detoxification enzyme inducer positions it as a potential dietary supplement for cancer prevention. Moreover, its anti-inflammatory properties suggest applications in treating conditions associated with chronic inflammation. Research also indicates that iberin may serve as a quorum sensing inhibitor against pathogenic bacteria like Pseudomonas aeruginosa, highlighting its potential in food safety and preservation .

Research on iberin has focused on its interactions with cellular signaling pathways. For instance, it has been shown to induce nuclear translocation of nuclear factor (erythroid-derived 2)-like 2, leading to increased expression of detoxifying enzymes . Additionally, studies have indicated that iberin interacts with various molecular targets involved in apoptosis and cell cycle regulation, making it a compound of interest for further investigation in therapeutic applications.

Iberin shares structural similarities with other isothiocyanates derived from cruciferous vegetables. Here are some notable compounds for comparison:

CompoundSourceBiological ActivityUnique Features
SulforaphaneBroccoliAntioxidant, anticancerStronger Nrf2 activation
ErucinRocket saladAntioxidant, anti-inflammatorySimilar structure but different biological effects
Allyl isothiocyanateMustardAntimicrobialMore potent antimicrobial properties
Phenethyl isothiocyanateHorseradishAnticancerExhibits unique effects on breast cancer cells

Iberin's uniqueness lies in its specific induction of detoxification enzymes and its ability to modulate oxidative stress responses without exhibiting significant toxicity at therapeutic doses.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

163.01255626 g/mol

Monoisotopic Mass

163.01255626 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RZ680L4LP3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

505-44-2

Wikipedia

3-Methylsulfinylpropyl isothiocyanate

Dates

Modify: 2023-08-15
1: Tan SY, Liu Y, Chua SL, Vejborg RM, Jakobsen TH, Chew SC, Li Y, Nielsen TE, Tolker-Nielsen T, Yang L, Givskov M. Comparative systems biology analysis to study the mode of action of the isothiocyanate compound Iberin on Pseudomonas aeruginosa. Antimicrob Agents Chemother. 2014 Nov;58(11):6648-59. doi: 10.1128/AAC.02620-13. Epub 2014 Aug 25. PubMed PMID: 25155599; PubMed Central PMCID: PMC4249438.
2: Ernst IM, Palani K, Esatbeyoglu T, Schwarz K, Rimbach G. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin. Pharmacol Res. 2013 Apr;70(1):155-62. doi: 10.1016/j.phrs.2013.01.011. Epub 2013 Feb 9. PubMed PMID: 23403058.
3: Jakobsen TH, Bragason SK, Phipps RK, Christensen LD, van Gennip M, Alhede M, Skindersoe M, Larsen TO, Høiby N, Bjarnsholt T, Givskov M. Food as a source for quorum sensing inhibitors: iberin from horseradish revealed as a quorum sensing inhibitor of Pseudomonas aeruginosa. Appl Environ Microbiol. 2012 Apr;78(7):2410-21. doi: 10.1128/AEM.05992-11. Epub 2012 Jan 27. PubMed PMID: 22286987; PubMed Central PMCID: PMC3302586.
4: Traka MH, Chambers KF, Lund EK, Goodlad RA, Johnson IT, Mithen RF. Involvement of KLF4 in sulforaphane- and iberin-mediated induction of p21(waf1/cip1). Nutr Cancer. 2009;61(1):137-45. doi: 10.1080/01635580802348641. PubMed PMID: 19116884.
5: Jadhav U, Ezhilarasan R, Vaughn SF, Berhow MA, Mohanam S. Iberin induces cell cycle arrest and apoptosis in human neuroblastoma cells. Int J Mol Med. 2007 Mar;19(3):353-61. PubMed PMID: 17273780; PubMed Central PMCID: PMC2435066.
6: Jadhav U, Ezhilarasan R, Vaughn SF, Berhow MA, Mohanam S. Dietary isothiocyanate iberin inhibits growth and induces apoptosis in human glioblastoma cells. J Pharmacol Sci. 2007 Feb;103(2):247-51. PubMed PMID: 17310076.
7: Shibata T, Nakashima F, Honda K, Lu YJ, Kondo T, Ushida Y, Aizawa K, Suganuma H, Oe S, Tanaka H, Takahashi T, Uchida K. Toll-like receptors as a target of food-derived anti-inflammatory compounds. J Biol Chem. 2014 Nov 21;289(47):32757-72. doi: 10.1074/jbc.M114.585901. Epub 2014 Oct 7. PubMed PMID: 25294874; PubMed Central PMCID: PMC4239626.
8: Wang W, Wang S, Howie AF, Beckett GJ, Mithen R, Bao Y. Sulforaphane, erucin, and iberin up-regulate thioredoxin reductase 1 expression in human MCF-7 cells. J Agric Food Chem. 2005 Mar 9;53(5):1417-21. PubMed PMID: 15740016.
9: Chambers KF, Bacon JR, Kemsley EK, Mills RD, Ball RY, Mithen RF, Traka MH. Gene expression profile of primary prostate epithelial and stromal cells in response to sulforaphane or iberin exposure. Prostate. 2009 Sep 15;69(13):1411-21. doi: 10.1002/pros.20986. PubMed PMID: 19489030.
10: Al Janobi AA, Mithen RF, Gasper AV, Shaw PN, Middleton RJ, Ortori CA, Barrett DA. Quantitative measurement of sulforaphane, iberin and their mercapturic acid pathway metabolites in human plasma and urine using liquid chromatography-tandem electrospray ionisation mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Dec 5;844(2):223-34. Epub 2006 Aug 23. PubMed PMID: 16931178.
11: Luang-In V, Narbad A, Nueno-Palop C, Mithen R, Bennett M, Rossiter JT. The metabolism of methylsulfinylalkyl- and methylthioalkyl-glucosinolates by a selection of human gut bacteria. Mol Nutr Food Res. 2014 Apr;58(4):875-83. doi: 10.1002/mnfr.201300377. Epub 2013 Oct 30. PubMed PMID: 24170324.
12: Jakubikova J, Bao Y, Bodo J, Sedlak J. Isothiocyanate iberin modulates phase II enzymes, posttranslational modification of histones and inhibits growth of Caco-2 cells by inducing apoptosis. Neoplasma. 2006;53(6):463-70. PubMed PMID: 17167713.
13: Wang N, Wang W, Liu C, Jin J, Shao B, Shen L. Inhibition of growth and induction of apoptosis in A549 cells by compounds from oxheart cabbage extract. J Sci Food Agric. 2016 Aug;96(11):3813-20. doi: 10.1002/jsfa.7575. Epub 2016 Feb 16. PubMed PMID: 26679410.
14: Oliviero T, Verkerk R, Vermeulen M, Dekker M. In vivo formation and bioavailability of isothiocyanates from glucosinolates in broccoli as affected by processing conditions. Mol Nutr Food Res. 2014 Jul;58(7):1447-56. doi: 10.1002/mnfr.201300894. Epub 2014 Mar 31. PubMed PMID: 24687744.
15: Slaby O, Sachlova M, Brezkova V, Hezova R, Kovarikova A, Bischofová S, Sevcikova S, Bienertova-Vasku J, Vasku A, Svoboda M, Vyzula R. Identification of microRNAs regulated by isothiocyanates and association of polymorphisms inside their target sites with risk of sporadic colorectal cancer. Nutr Cancer. 2013;65(2):247-54. doi: 10.1080/01635581.2013.756530. PubMed PMID: 23441612.
16: Wilson EA, Ennahar S, Marchioni E, Bergaentzlé M, Bindler F. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. J Sep Sci. 2012 Aug;35(16):2026-31. doi: 10.1002/jssc.201200071. Epub 2012 Jul 2. PubMed PMID: 22752995.
17: Ko MO, Kim MB, Lim SB. Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens. J Microbiol Biotechnol. 2016 Dec 28;26(12):2036-2042. doi: 10.4014/jmb.1606.06008. PubMed PMID: 27586534.
18: Steverding D, Michaels S, Read KD. In vitro and in vivo studies of trypanocidal activity of dietary isothiocyanates. Planta Med. 2014 Feb;80(2-3):183-6. doi: 10.1055/s-0033-1360262. Epub 2014 Jan 22. PubMed PMID: 24452460.
19: Barrera LN, Johnson IT, Bao Y, Cassidy A, Belshaw NJ. Colorectal cancer cells Caco-2 and HCT116 resist epigenetic effects of isothiocyanates and selenium in vitro. Eur J Nutr. 2013 Jun;52(4):1327-41. doi: 10.1007/s00394-012-0442-1. Epub 2012 Aug 26. PubMed PMID: 22923034.
20: Li D, Wu K, Howie AF, Beckett GJ, Wang W, Bao Y. Synergy between broccoli sprout extract and selenium in the upregulation of thioredoxin reductase in human hepatocytes. Food Chem. 2008 Sep 1;110(1):193-8. doi: 10.1016/j.foodchem.2008.01.032. Epub 2008 Feb 1. PubMed PMID: 26050183.

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